![molecular formula C22H20N4O B12628144 N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide CAS No. 920314-77-8](/img/structure/B12628144.png)
N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide
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Overview
Description
N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes an aminophenyl group, an indazole moiety, and a benzamide linkage. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions.
Amination of the Phenyl Ring:
Coupling Reaction: The final step involves coupling the aminophenyl group with the indazole moiety through a benzamide linkage. This can be accomplished using coupling reagents such as carbodiimides or through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Kinase Inhibition
N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide has been studied for its potential as a selective kinase inhibitor. Kinases are crucial in regulating cellular processes, and their inhibition can provide therapeutic benefits in treating conditions like cancer and inflammatory diseases. Preliminary studies suggest that this compound may exhibit selectivity towards specific kinases, which is vital for minimizing side effects while maximizing therapeutic efficacy .
Antitumor Effects
Research indicates that compounds similar to this compound show promise in oncology. For instance, derivatives of benzamides have been evaluated for their ability to inhibit RET kinase activity, which is implicated in various cancers. Such studies demonstrate the potential of this compound in developing targeted cancer therapies .
Kinase Inhibition Studies
A study demonstrated that this compound effectively inhibited specific kinases involved in tumor progression. The research utilized ELISA-based assays to quantify kinase activity before and after treatment, revealing significant reductions in kinase activity correlating with increased cell apoptosis in cancer cell lines .
Antitumor Efficacy
In another study focusing on colorectal cancer, derivatives of this compound were tested for their antitumor effects. The results showed that certain analogs could significantly reduce tumor growth in preclinical models, suggesting that modifications to the indazole and benzamide structures could enhance therapeutic outcomes .
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to inhibit histone deacetylases and kinases, leading to the suppression of tumor cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound also exhibits dual inhibitory activity against histone deacetylases and kinases.
N-Methyl-2-[(3-[(1E)-2-(oxidopyridinyl)ethenyl]-1H-indazol-6-yl)thiol]benzamide: Another compound with a similar indazole moiety, used in various chemical and biological studies.
Uniqueness
N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to inhibit multiple targets simultaneously makes it a valuable compound in the development of multi-targeted therapies.
Biological Activity
N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide, a compound derived from the benzamide class, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O |
Molecular Weight | 306.36 g/mol |
CAS Number | 920315-15-7 |
Density | 1.34 g/cm³ |
Boiling Point | 530.4 °C |
The compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Kinases : It has been shown to inhibit various kinases involved in cancer progression, including:
- Antiproliferative Activity : The compound has shown significant antiproliferative effects on various cancer cell lines, indicating its potential as an anticancer agent. For instance, it exhibited an IC₅₀ value of 0.64 μM against multiple myeloma cell lines .
Structure-Activity Relationships (SAR)
Research indicates that modifications in the indazole moiety and the benzamide backbone can significantly influence the biological activity of derivatives. The presence of specific substituents at the 4-position of the benzamide and variations in the indazole ring are crucial for enhancing potency and selectivity against target enzymes .
Case Study 1: Antitumor Activity
A study evaluating a series of indazole derivatives found that compounds structurally related to this compound demonstrated promising antitumor activity in vivo. In particular, a derivative with similar structural features inhibited tumor growth in xenograft models of colon cancer effectively .
Case Study 2: Pharmacokinetics and Toxicity
Pharmacokinetic studies have indicated that compounds within this class possess favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents. Additionally, toxicity assessments have shown that these compounds are well tolerated at therapeutic doses in preliminary animal studies .
Properties
CAS No. |
920314-77-8 |
---|---|
Molecular Formula |
C22H20N4O |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(3-methylindazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O/c1-15-18-6-2-5-9-21(18)26(25-15)14-16-10-12-17(13-11-16)22(27)24-20-8-4-3-7-19(20)23/h2-13H,14,23H2,1H3,(H,24,27) |
InChI Key |
UVHUYYBHHUQEJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CC=CC=C12)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
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